1,2,4-Thiadiazole-3-sulfonyl chloride
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Overview
Description
1,2,4-Thiadiazole-3-sulfonyl chloride is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,4-thiadiazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions, with the temperature maintained at around 0-5°C to prevent decomposition. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to produce thiadiazole derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Sulfonamide Derivatives: Formed through reactions with amines.
Sulfonate Derivatives: Produced by reacting with alcohols.
Sulfonothioate Derivatives: Result from reactions with thiols.
Scientific Research Applications
1,2,4-Thiadiazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of biologically active molecules and other chemical transformations .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family, known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Exhibits similar reactivity but differs in its ring structure and chemical properties.
1,2,3-Thiadiazole: Less commonly used but still valuable in certain chemical reactions.
Uniqueness: 1,2,4-Thiadiazole-3-sulfonyl chloride stands out due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable tool in synthetic chemistry and drug development .
Properties
Molecular Formula |
C2HClN2O2S2 |
---|---|
Molecular Weight |
184.6 g/mol |
IUPAC Name |
1,2,4-thiadiazole-3-sulfonyl chloride |
InChI |
InChI=1S/C2HClN2O2S2/c3-9(6,7)2-4-1-8-5-2/h1H |
InChI Key |
SXDJJAWCUQBWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)S(=O)(=O)Cl |
Origin of Product |
United States |
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